1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(1,3-Benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of benzoxazole and pyrazole. Benzoxazole is known for its broad substrate scope and functionalization potential, making it a valuable moiety in synthetic organic chemistry, medicinal chemistry, and industrial applications . Pyrazole, on the other hand, is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be employed, using toluene as a solvent at 110°C for 24 hours to achieve yields ranging from 50% to 96%, depending on the substitution . Industrial production methods often utilize nanocatalysts, metal catalysts, and ionic liquid catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: Catalyzed by FeCl3, leading to the formation of benzoxazolyl derivatives.
Reduction: Typically involves hydrogenation reactions using metal catalysts.
Substitution: Common reagents include halogens and nucleophiles, resulting in the formation of substituted benzoxazole derivatives.
Major products formed from these reactions include various benzoxazolyl and pyrazoloquinoline derivatives, which exhibit significant biological activities .
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific biological properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine include:
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Exhibits potent antibacterial and antioxidant activities.
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones: Shows antimicrobial activity against Bacillus subtilis and Candida albicans.
The uniqueness of this compound lies in its combined structural features of benzoxazole and pyrazole, which confer a broad range of biological activities and synthetic versatility .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-7-6-10(12)15(14-7)11-13-8-4-2-3-5-9(8)16-11/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQSSKWDMYAHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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